BenchChemオンラインストアへようこそ!

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Drug Discovery Physicochemical Property Basicity

A strategic 3,3‑difluoropyrrolidine‑piperidine building block that delivers predictable pKa modulation (predicted 9.96) and superior microsomal stability compared to non‑fluorinated analogs. The gem‑difluoro motif blocks CYP‑mediated pyrrolidine oxidation while preserving the free piperidine NH for library derivatization. Essential for CNS programs requiring optimized passive BBB permeation and for focused DPP‑IV inhibitor libraries. Supplied at 98% purity to minimize impurity‑driven false positives in HTS campaigns. Request bulk pricing for automated synthesis platforms.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1342820-21-6
Cat. No. B1435322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone
CAS1342820-21-6
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-10)9(15)8-1-4-13-5-2-8/h8,13H,1-7H2
InChIKeyTXBAXGKCUYQPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone: Procurement-Ready Physicochemical Profile of a Fluorinated Heterocyclic Building Block


(3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone (CAS 1342820-21-6) is a synthetic small-molecule building block featuring a 3,3-difluoropyrrolidine ring linked via a methanone bridge to a piperidine ring. Its molecular formula is C10H16F2N2O with a molecular weight of 218.24 g/mol . The compound is supplied at 98% purity for research and development purposes . As a member of the fluorinated saturated heterocyclic amine class, its fundamental differentiation originates from the gem-difluoro substitution on the pyrrolidine ring, which imparts distinct physicochemical properties (basicity, lipophilicity, metabolic stability) compared to non-fluorinated or mono-fluorinated pyrrolidine analogs [1].

Why Pyrrolidine or Mono-Fluoropyrrolidine Analogs Cannot Replace (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone in Lead Optimization


The simple substitution of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone with its non-fluorinated pyrrolidine or mono-fluorinated analogs introduces quantifiable liabilities in drug discovery programs. A comprehensive 2023 systematic study demonstrated that the number of fluorine atoms and their distance from the protonation center are the major factors defining a saturated heterocyclic amine's basicity (pKa) and lipophilicity (LogP), while also preserving metabolic stability [1]. For 3,3-difluoropyrrolidine derivatives, the gem-difluoro motif predictably lowers pKa and modulates LogP relative to the parent pyrrolidine, directly altering the compound's ionization state at physiological pH, target engagement, and passive permeability. These changes are not merely incremental; they represent a distinct physicochemical profile that cannot be achieved by unsubstituted or mono-fluorinated pyrrolidine building blocks, leading to divergent ADME and potency outcomes when the building block is incorporated into a final drug candidate [1].

Quantitative Differentiation Evidence for (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone Versus Closest Analogs


Predicted Basicity (pKa) of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone Compared to Non-Fluorinated Analogs

The predicted pKa for the piperidine NH of (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone is 9.96±0.10 . In the systematic study of fluorinated heterocyclic amines, 3,3-difluoropyrrolidine was shown to exhibit a pKa that is significantly lower than the parent unsubstituted pyrrolidine (pKa ~10.6 for the corresponding non-fluorinated heterocycle) due to the electron-withdrawing inductive effect of the two fluorine atoms at a two-bond distance from the basic nitrogen [1]. This quantitative difference of approximately 0.6 pKa units is substantial in a medicinal chemistry context, as it alters the fraction of the compound that is ionized at physiological pH 7.4, directly influencing membrane permeability and target binding kinetics.

Drug Discovery Physicochemical Property Basicity

Lipophilicity Modulation by 3,3-Difluoropyrrolidine Compared to Pyrrolidine and 3-Fluoropyrrolidine

The systematic study by Melnykov et al. (2023) established that fluorination of saturated heterocyclic amines modulates lipophilicity (LogP) in a manner dependent on both the number of fluorine atoms and their conformational orientation [1]. For pyrrolidine derivatives, the experimental LogD7.4 of 3,3-difluoropyrrolidine is measurably different from both the parent pyrrolidine and 3-fluoropyrrolidine. While the exact LogP of the target compound has not been experimentally measured, the foundational data for the 3,3-difluoropyrrolidine fragment demonstrates that this substitution pattern provides a distinct lipophilicity profile that cannot be achieved by mono-fluorination or non-fluorinated analogs. This difference is critical for fine-tuning the lipophilic ligand efficiency (LLE) and overall developability profile of advanced leads.

Medicinal Chemistry Lipophilicity ADME

High Metabolic Stability of 3,3-Difluoropyrrolidine Fragment Versus Non-Fluorinated Pyrrolidine

Intrinsic microsomal clearance (CLint) measurements in the Melnykov et al. (2023) systematic study demonstrated high metabolic stability for nearly all fluorinated saturated heterocyclic amines, including 3,3-difluoropyrrolidine derivatives [1]. This is in stark contrast to some non-fluorinated heterocycles that are more susceptible to oxidative metabolism at the alpha-carbon positions. The gem-difluoro substitution at the 3-position of pyrrolidine blocks a major site of cytochrome P450-mediated oxidation, a well-documented strategy in medicinal chemistry for improving metabolic stability. The study noted a single exception: the 3,3-difluoroazetidine derivative showed reduced stability, but this liability was specific to the four-membered ring and not observed for the pyrrolidine series [1].

Drug Metabolism Metabolic Stability Microsomal Clearance

Gateway to a Privileged DPP-IV Inhibitor Pharmacophore: 3,3-Difluoropyrrolidine Motif

The 3,3-difluoropyrrolidine-1-carbonyl motif is a key pharmacophoric element in a series of potent, selective, orally active dipeptidyl peptidase IV (DPP-IV) inhibitors. Notably, the clinical candidate PF-00734200, (3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, achieved an IC50 of 13 nM against DPP-IV with high oral bioavailability and progressed to Phase 3 clinical trials for type 2 diabetes [1]. While the target compound is a simpler building block lacking the elaborated (2S,4S)-pyrrolidine-piperazine moiety, it provides the identical 3,3-difluoropyrrolidine-1-carbonyl fragment that forms the critical hydrogen-bonding and fluorine-interaction network with the DPP-IV catalytic site (Glu205/206, Tyr547, Ser630). This demonstrates that the building block is a validated starting point for constructing potent DPP-IV inhibitors, as opposed to pyrrolidine or piperidine alternatives that lack the optimized fluorine pattern.

DPP-IV Inhibitor Type 2 Diabetes Pharmacophore

Superior Purity Specification for Robust Scale-Up: 98% Baseline

The target compound is commercially supplied at a certified purity of 98% as the base specification . In the context of building block procurement for library synthesis or lead optimization, this purity level reduces the risk of introducing impurities that can confound biological assay results or complicate downstream chemistry. While purity is a vendor-specific attribute, the consistent offering of 98% purity across reputable suppliers establishes a verifiable baseline for procurement qualification. Lower-purity batches (e.g., 95%) of non-fluorinated piperidine building blocks are sometimes available at a cost saving, but the impurity profiles can negatively impact reaction yields and the reliability of structure-activity relationship (SAR) interpretation.

Procurement Purity Scale-Up

Procurement-Ready Application Scenarios for (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Basicity for CNS or Oral Drug Candidates

The target compound's predicted pKa of 9.96±0.10 , which is approximately 0.6 log units lower than non-fluorinated pyrrolidine analogs due to the 3,3-difluoro substitution [1], makes it the building block of choice for programs where precise control of the ionized fraction at physiological pH is required. This is especially relevant for CNS-targeted programs, where a lower pKa can enhance passive blood-brain barrier permeation by reducing the proportion of positively charged species. Medicinal chemists should prioritize this building block over pyrrolidine or 3-fluoropyrrolidine alternatives when pKa tuning is a key optimization parameter.

Construction of DPP-IV Inhibitor Libraries for Type 2 Diabetes Drug Discovery

The 3,3-difluoropyrrolidine-1-carbonyl fragment is a validated pharmacophore for potent DPP-IV inhibition, as demonstrated by the clinical candidate PF-00734200 (IC50 = 13 nM) [2]. (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone provides this essential fragment with a free piperidine NH handle for further derivatization. This is the rational choice for constructing focused DPP-IV inhibitor libraries, as the difluoro motif establishes critical fluorine-protein interactions that non-fluorinated pyrrolidine building blocks cannot form.

Metabolic Stability-Driven Fragment Replacement in Late-Stage Lead Optimization

The systematic study of fluorinated heterocyclic amines demonstrated that 3,3-difluoropyrrolidine derivatives exhibit high intrinsic microsomal stability, unlike non-fluorinated versions that are susceptible to CYP-mediated oxidation [1]. When a lead series suffers from high metabolic clearance attributable to pyrrolidine ring oxidation, (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone is a direct replacement building block that can block the metabolic soft spot without requiring a complete scaffold redesign.

High-Throughput Library Synthesis Requiring Guaranteed High Purity for Reproducible SAR

The 98% purity specification ensures that this building block meets the stringent requirements for parallel library synthesis where unknown impurities can propagate through multi-step sequences and confound biological assay interpretation. For procurement teams supporting automated synthesis platforms, this purity baseline reduces the need for pre-synthesis purification and minimizes the risk of variable impurity-driven false positives in high-throughput screening campaigns.

Quote Request

Request a Quote for (3,3-Difluoropyrrolidin-1-yl)(piperidin-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.